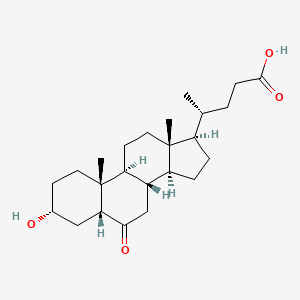

6-Oxolithocholic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZBXKZZDYMDCJ-IJPFKRJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946753 | |

| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-61-5 | |

| Record name | 6-Ketolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β-Cholanic acid-3α-ol-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR1VF7TT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Oxolithocholic Acid: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxolithocholic acid (6-KLCA), a keto derivative of the secondary bile acid lithocholic acid (LCA), is an emerging molecule of interest in the study of bile acid metabolism and signaling. Initially identified as a minor metabolite of LCA, 6-KLCA is now being investigated for its distinct biological activities, including its cytotoxic effects on hepatocytes and its potential role in regulating key metabolic pathways. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and known biological functions of this compound. It includes detailed experimental protocols for its synthesis and for cellular assays to characterize its activity, quantitative data on its biological effects, and diagrams of the signaling pathways it may modulate. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of bile acids and their therapeutic potential.

Discovery and Characterization

This compound, formally known as 3α-hydroxy-6-oxo-5β-cholan-24-oic acid, was first identified as a metabolite of lithocholic acid. Early studies on the metabolism of LCA in rat liver microsomes revealed the formation of several hydroxylated and oxidized derivatives. A key study by Zimniak et al. in 1989 reported the presence of 3α-hydroxy-6-oxo-5β-cholanoic acid as a minor product of the oxidative metabolism of lithocholic acid.[1] Later work by Deo and Bandiera in 2008 further characterized the biotransformation of LCA, confirming that 6-ketolithocholic acid is a minor metabolite produced by hepatic microsomal enzymes.[2] This biotransformation is primarily catalyzed by cytochrome P450 enzymes, with evidence pointing towards the involvement of the CYP3A subfamily.[2][3][4]

Table 1: Physicochemical Properties of this compound [5][6]

| Property | Value |

| Chemical Formula | C₂₄H₃₈O₄ |

| Molecular Weight | 390.56 g/mol |

| CAS Number | 2393-61-5 |

| Appearance | White to Off-White Solid |

| Solubility | Slightly soluble in DMSO and Methanol |

| Synonyms | 6-Ketolithocholic acid, 6-KLCA, 6-oxo LCA |

Chemical Synthesis

The chemical synthesis of this compound can be achieved through the selective oxidation of a suitable bile acid precursor possessing a hydroxyl group at the C-6 position. A common and effective starting material is hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid). The synthesis involves the selective oxidation of the 6α-hydroxyl group to a ketone.

Experimental Protocol: Synthesis of this compound from Hyodeoxycholic Acid

This protocol is based on established methods for the selective oxidation of bile acid hydroxyl groups.[7]

Materials:

-

Hyodeoxycholic acid (HDCA)

-

2-Iodoxybenzoic acid (IBX)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve hyodeoxycholic acid in a suitable organic solvent such as DMSO.

-

Oxidation: Add 2-Iodoxybenzoic acid (IBX) to the solution. The reaction is typically carried out at room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities, most notably cytotoxicity towards liver cells.[8] As a bile acid derivative, it is also presumed to interact with key nuclear and membrane receptors that regulate bile acid homeostasis and metabolic processes.

Cytotoxicity in Hepatocytes

This compound has been shown to be cytotoxic to hepatocytes.[8] This effect is of particular interest in the context of cholestatic liver diseases, where the accumulation of bile acids can lead to cellular damage.

Table 2: Cytotoxicity of Bile Acids in HepG2 Cells

| Bile Acid | IC₅₀ (µM) after 24h exposure | Reference |

| Lithocholic Acid (LCA) | > 140 | [9] |

Interaction with Bile Acid Receptors

Bile acids exert many of their physiological effects through the activation of nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors like the Takeda G-protein-coupled receptor 5 (TGR5).

FXR is a master regulator of bile acid, lipid, and glucose metabolism. Activation of FXR in the liver and intestine initiates a signaling cascade that leads to the suppression of bile acid synthesis and promotes their transport and detoxification. A key target gene of FXR is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

Caption: TGR5 signaling pathway initiated by this compound.

Table 3: Agonist Activity of Bile Acids on FXR and TGR5

| Compound | Receptor | EC₅₀ (nM) | Reference |

| INT-767 | FXR | 30 | [10] |

| INT-767 | TGR5 | 630 | [10] |

| Obeticholic Acid (OCA) | FXR | 130 | [11] |

| EDP-305 | FXR | 8 | [11] |

| Compound 20p | FXR | 190 | [12] |

| Compound 20p | TGR5 | 420 | [12] |

| Compound 20q | FXR | 79 | [12] |

| Compound 20q | TGR5 | 790 | [12] |

Experimental Protocols for Biological Assays

FXR Reporter Gene Assay

This assay measures the ability of a test compound to activate FXR-mediated gene transcription.

Materials:

-

HEK293T or HepG2 cells

-

FXR expression plasmid

-

FXRE-driven luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

-

Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds.

-

Incubation: Incubate the cells for 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity (if applicable). Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

dot

Caption: Workflow for the FXR reporter gene assay.

TGR5 cAMP Assay

This assay measures the ability of a test compound to activate TGR5 and induce intracellular cAMP production.

Materials:

-

HEK293T cells

-

TGR5 expression plasmid

-

Transfection reagent

-

Cell culture medium

-

cAMP assay kit (e.g., ELISA-based)

-

Plate reader

-

Cell Seeding and Transfection: Seed HEK293T cells and transfect with the TGR5 expression plasmid. Incubate for 24-48 hours.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound or control compounds for a short duration (e.g., 5-60 minutes).

-

Cell Lysis: Lyse the cells according to the protocol of the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the cAMP assay kit and a plate reader.

-

Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC₅₀ value.

dot

Caption: Workflow for the TGR5 cAMP assay.

Hepatocyte Cytotoxicity Assay (SRB Assay)

This assay determines the cytotoxic effect of a compound on hepatocytes.

Materials:

-

HepG2 cells

-

Cell culture medium

-

96-well plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

Microplate reader

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a positive control for 48 hours.

-

Cell Fixation: Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Staining: Remove the TCA and wash the plates with water. Stain the cells with SRB solution for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the bound dye with Tris base solution.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a naturally occurring metabolite of lithocholic acid with demonstrated biological activity. Its synthesis from readily available precursors is feasible, enabling further investigation into its physiological and pathological roles. While its cytotoxicity in hepatocytes is established, further research is needed to fully elucidate its interactions with key signaling pathways, particularly its potency and efficacy as an agonist or antagonist of FXR and TGR5. A deeper understanding of the biological profile of this compound will be crucial in determining its potential as a therapeutic agent or as a biomarker in liver and metabolic diseases. Future studies should focus on obtaining precise quantitative data for its receptor interactions and exploring its effects in in vivo models of disease.

References

- 1. Detoxification of lithocholic acid. Elucidation of the pathways of oxidative metabolism in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of lithocholic acid by rat hepatic microsomes: metabolite analysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. 5-Beta-Cholanic Acid-3Alpha-ol-6-one | LGC Standards [lgcstandards.com]

- 7. globethesis.com [globethesis.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. mdpi.com [mdpi.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxic and antimigratory effects of Cratoxy formosum extract against HepG2 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Oxolithocholic Acid: A Technical Guide to its Role as a Lithocholic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxolithocholic acid (6-oxoLCA), also known as 6-ketolithocholic acid, is a secondary bile acid metabolite derived from the microbial breakdown product of chenodeoxycholic acid, lithocholic acid (LCA). While present in lower concentrations than its precursor, 6-oxoLCA is gaining attention within the scientific community for its distinct biological activities, including significant cytotoxicity and its role in modulating key nuclear receptor signaling pathways. This technical guide provides a comprehensive overview of this compound, detailing its metabolic origins, biological functions, and the experimental methodologies used for its study.

Metabolism of this compound

The formation of this compound is a hepatic process primarily mediated by the cytochrome P450 enzyme system. Lithocholic acid, reabsorbed from the intestine, undergoes oxidation in the liver to form 6-oxoLCA.

Enzymatic Conversion

Table 1: Enzyme Kinetics of Related CYP3A4-Mediated Bile Acid Oxidation

| Substrate | Metabolite | Enzyme | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Source |

| Taurochenodeoxycholic Acid | 6α-hydroxytaurochenodeoxycholic acid | Recombinant Human CYP3A4 | 90 | 18,200 | [4] |

| Lithocholic Acid | 3-Ketocholanoic Acid | Human Liver Microsomes | 22 | 336 | [3] |

Biological Activities and Signaling Pathways

This compound, along with its precursor lithocholic acid, exerts its biological effects primarily through the modulation of nuclear receptors, including the Pregnane X Receptor (PXR), the Vitamin D Receptor (VDR), and the Farnesoid X Receptor (FXR). These interactions are pivotal in regulating bile acid homeostasis, xenobiotic metabolism, and cellular toxicity.

Cytotoxicity

This compound is recognized for its high cytotoxicity, particularly towards hepatocytes, where it can induce apoptosis.[5][6] While quantitative data for 6-oxoLCA is limited, studies on its precursor, lithocholic acid, demonstrate a dose-dependent cytotoxic effect on HepG2 human hepatoma cells, with significant toxicity observed at concentrations above 140 µM.

Table 2: Cytotoxicity of Lithocholic Acid

| Cell Line | Compound | Effect | Concentration | Source |

| HepG2 | Lithocholic Acid | Statistically significant cytotoxicity | > 140 µM |

Nuclear Receptor Modulation

The interaction of lithocholic acid and its metabolites with nuclear receptors is a key area of research. These receptors act as sensors for a variety of endogenous and xenobiotic compounds, regulating the expression of genes involved in metabolism and detoxification.

-

Pregnane X Receptor (PXR): Lithocholic acid and its 3-keto metabolite are known activators of PXR.[7][8][9] Activation of PXR by these bile acids leads to the induction of CYP3A4, the very enzyme responsible for their metabolism, creating a feed-forward loop that promotes their detoxification.

-

Vitamin D Receptor (VDR): Lithocholic acid is a known ligand for VDR, although with a significantly lower affinity than the receptor's natural ligand, 1α,25-dihydroxyvitamin D3.[10][11][12] This interaction is thought to play a role in the regulation of intestinal homeostasis and the expression of metabolic enzymes.

-

Farnesoid X Receptor (FXR): Lithocholic acid is an agonist of FXR, a central regulator of bile acid synthesis and transport.[13][14] The activation of FXR by bile acids initiates a negative feedback mechanism to control bile acid levels.

While direct quantitative data on the interaction of this compound with these receptors is scarce, the known activity of its precursor provides a strong indication of its potential modulatory effects.

Table 3: Nuclear Receptor Activation by Lithocholic Acid

| Receptor | Compound | Activity | EC50/IC50 | Source |

| FXR | Lithocholic Acid | Agonist | ~17 µM | [13] |

| VDR | Lithocholic Acid | Agonist | - (Lower affinity than 1α,25(OH)2D3) | [10][11][12] |

| PXR | Lithocholic Acid | Agonist | - | [7][8][9] |

Signaling Pathway Diagrams

Experimental Protocols

A variety of in vitro and analytical methods are employed to study the synthesis, purification, and biological activities of this compound.

Synthesis and Purification

The synthesis of this compound can be conceptually approached through the selective oxidation of the 6-hydroxyl group of a suitable bile acid precursor.

Conceptual Synthesis Workflow:

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Concentration of unsulfated lithocholic acid in portal and systemic venous plasma: evidence that lithocholic acid does not down regulate the hepatic cholesterol 7 alpha-hydroxylase activity in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lithocholic acid derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin D Receptor Deletion Changes Bile Acid Composition in Mice Orally Administered Chenodeoxycholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of 6-Oxolithocholic Acid in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxolithocholic acid (6-OLCA), a metabolite of the secondary bile acid lithocholic acid (LCA), is emerging as a significant player in liver pathophysiology. Synthesized in the liver primarily by cytochrome P450 3A4 (CYP3A4), 6-OLCA exhibits pronounced cytotoxicity, inducing apoptosis in hepatocytes and contributing to the pathology of cholestatic liver diseases.[1] Its mechanisms of action are multifaceted, involving the antagonism of the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis, and the activation of stress-activated protein kinase pathways, notably the c-Jun N-terminal kinase (JNK) pathway. This guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of 6-OLCA in the liver, with a focus on its molecular targets and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Bile acids are not only critical for the digestion and absorption of dietary fats but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[2][3] While primary bile acids are synthesized in the liver, secondary bile acids are formed in the intestine through bacterial metabolism. Lithocholic acid (LCA) is a hydrophobic secondary bile acid known for its hepatotoxicity.[4] Upon its return to the liver via the enterohepatic circulation, LCA can be further metabolized. One such metabolic conversion is the oxidation of LCA to this compound (6-OLCA).[1] 6-OLCA has been identified as a highly cytotoxic metabolite that can induce apoptosis in liver cells, suggesting its involvement in the progression of liver diseases such as cholestasis and non-alcoholic fatty liver disease (NAFLD).[1] Understanding the precise biological functions and molecular mechanisms of 6-OLCA is crucial for developing therapeutic strategies against these conditions.

Synthesis and Metabolism of this compound

The primary pathway for 6-OLCA formation in the liver involves the enzymatic oxidation of lithocholic acid.

-

Enzymatic Synthesis: The cytochrome P450 enzyme, specifically CYP3A4 in humans, is responsible for the conversion of LCA to 6-OLCA.[1] This process is considered a detoxification step, as the resulting oxidized bile acid can be more readily conjugated and eliminated.

-

Metabolic Fate: Once formed, 6-OLCA can undergo further metabolic modifications, including conjugation with glycine (B1666218) or taurine, which increases its water solubility and facilitates its excretion into bile.

Below is a diagram illustrating the synthesis of 6-OLCA from cholesterol.

Biological Functions and Molecular Mechanisms

6-OLCA exerts its biological effects in the liver primarily through cytotoxicity, modulation of nuclear receptor activity, and activation of stress signaling pathways.

Hepatotoxicity and Apoptosis

6-OLCA is recognized for its high cytotoxicity, particularly towards hepatocytes.[1] Exposure of liver cells to 6-OLCA leads to a dose-dependent decrease in cell viability and induction of apoptosis. This is a critical aspect of its function, as excessive hepatocyte apoptosis is a hallmark of many liver diseases.

Key observations:

-

Mitochondrial Dysfunction: Similar to other toxic bile acids, 6-OLCA is implicated in causing mitochondrial dysfunction. This includes the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[5][6]

-

Caspase Activation: The apoptotic cascade initiated by 6-OLCA involves the activation of executioner caspases, such as caspase-3 and caspase-9, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[7][8][9]

Farnesoid X Receptor (FXR) Antagonism

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid synthesis and transport.[10] Activation of FXR by bile acids leads to the transcriptional repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, via the induction of the small heterodimer partner (SHP).[11][12]

Lithocholic acid and its derivatives, including likely 6-OLCA, can act as antagonists of FXR.[13] This antagonism disrupts the negative feedback loop that controls bile acid levels, potentially leading to the accumulation of cytotoxic bile acids and exacerbating liver injury.

Activation of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) cascade that is activated by various cellular stresses, including exposure to toxic bile acids.[4][14] Activation of the JNK pathway is strongly associated with apoptosis and inflammation in the liver. 6-OLCA is believed to be a potent activator of the JNK pathway in hepatocytes.

Signaling Cascade:

-

6-OLCA Exposure: Induces cellular stress.

-

Upstream Kinase Activation: Activation of upstream kinases such as ASK1 and MKK4/7.

-

JNK Phosphorylation: MKK4/7 phosphorylate and activate JNK.

-

c-Jun Phosphorylation: Activated JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun.

-

AP-1 Activation: Phosphorylated c-Jun forms the AP-1 transcription factor complex.

-

Gene Expression: AP-1 regulates the expression of genes involved in apoptosis and inflammation.

The following diagram illustrates the proposed signaling pathway for 6-OLCA-induced apoptosis.

Quantitative Data on the Effects of this compound

While specific quantitative data for 6-OLCA is limited in the literature, data from studies on its precursor, lithocholic acid, and other hydrophobic bile acids provide valuable insights.

Table 1: Effects of Lithocholic Acid on Liver Injury Markers in Mice

| Parameter | Control | 1% LCA Diet (4 days) | Fold Change | Reference |

| Plasma ALT (U/L) | ~25 | ~250 | ~10 | [15] |

| Plasma AST (U/L) | ~50 | ~400 | ~8 | [16] |

| Plasma Total Bile Acids (µmol/L) | ~5 | ~110 | ~22 | [16] |

Table 2: In Vitro Cytotoxicity of Bile Acids in HepG2 Cells (LC50 Values)

| Bile Acid | Approximate LC50 (µM) | Reference |

| Lithocholic Acid (LCA) | 100 - 200 | [17] |

| Deoxycholic Acid (DCA) | 200 - 400 | [18] |

| Chenodeoxycholic Acid (CDCA) | 400 - 600 | [18] |

| This compound (6-OLCA) | Estimated to be in a similar or more toxic range than LCA | Inferred |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 6-OLCA in the liver.

In Vivo Model of Lithocholic Acid-Induced Liver Injury in Mice

This protocol, adapted from studies on LCA, can be used to investigate the in vivo effects of 6-OLCA.[1][15][19]

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Diet Preparation: Prepare a diet supplemented with 0.5% - 1% (w/w) of 6-OLCA. The control group receives a standard chow diet.

-

Administration: Provide the respective diets and water ad libitum for a period of 4 to 7 days.

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for serum analysis (ALT, AST, total bile acids). Perfuse the liver with saline and collect tissue samples for histology (H&E staining), gene expression analysis (qRT-PCR), and protein analysis (Western blot).

-

Analysis:

-

Serum Biochemistry: Measure ALT, AST, and total bile acid levels using commercially available kits.

-

Histology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology, necrosis, and inflammation.

-

Gene Expression: Isolate total RNA from liver tissue, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes such as Fxr, Shp, Cyp7a1, Tnf-α, and Il-6.

-

Protein Analysis: Prepare liver protein lysates and perform Western blotting to assess the levels of key proteins such as phosphorylated JNK (p-JNK), total JNK, cleaved caspase-3, and β-actin (as a loading control).

-

The workflow for this experimental protocol is illustrated below.

In Vitro Treatment of Hepatocytes with this compound

This protocol outlines the treatment of a human hepatoma cell line (e.g., HepG2) with 6-OLCA to study its cytotoxic effects.[2][20]

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) at an appropriate density and allow them to attach overnight.

-

Treatment: Prepare stock solutions of 6-OLCA in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µM). The final DMSO concentration in the medium should be less than 0.1%. Treat the cells for various time points (e.g., 6, 12, 24 hours).

-

Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

-

Apoptosis Assays:

-

Caspase Activity: Use commercially available colorimetric or fluorometric assay kits to measure the activity of caspase-3 and caspase-9 in cell lysates.

-

Western Blot for Apoptotic Markers: Analyze the expression of cleaved PARP, cleaved caspase-3, Bcl-2, and Bax by Western blotting.

-

FXR Luciferase Reporter Assay

This assay is used to determine the effect of 6-OLCA on FXR activity.[21][22]

-

Cell Line and Plasmids: Use a suitable cell line (e.g., HepG2) and transiently transfect with an FXR expression plasmid, an FXR-responsive element (FXRE)-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization).

-

Transfection: Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, treat the cells with 6-OLCA at various concentrations, a known FXR agonist (e.g., GW4064) as a positive control, and a known FXR antagonist (e.g., Z-Guggulsterone) as a positive control for antagonism.

-

Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. To assess antagonist activity, co-treat cells with a fixed concentration of an FXR agonist and varying concentrations of 6-OLCA.

Conclusion and Future Directions

This compound is a hepatotoxic metabolite of lithocholic acid that plays a significant role in liver injury through the induction of apoptosis, antagonism of FXR, and activation of the JNK signaling pathway. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the pathophysiological roles of 6-OLCA in various liver diseases.

Future research should focus on:

-

Precise Quantification: Determining the precise concentrations of 6-OLCA in the liver and serum of patients with different liver diseases.

-

Therapeutic Targeting: Exploring the potential of inhibiting 6-OLCA synthesis or its downstream signaling pathways as a therapeutic strategy for cholestatic and other liver diseases.

-

Broader Biological Effects: Investigating the effects of 6-OLCA on other liver cell types, such as Kupffer cells and hepatic stellate cells, to understand its role in inflammation and fibrosis.

A deeper understanding of the biological functions of 6-OLCA will undoubtedly open new avenues for the diagnosis and treatment of chronic liver diseases.

References

- 1. Lithocholic Acid Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acids induce apoptosis selectively in androgen-dependent and -independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1912192A - Preparation method of 7-keto lithocholic acid - Google Patents [patents.google.com]

- 5. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids affect liver mitochondrial bioenergetics: possible relevance for cholestasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Caspase 6 promotes innate immune activation by functional crosstalk between RIPK1-IκBα axis in liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sublethal executioner caspase activation in hepatocytes promotes liver regeneration through the JAK/STAT3 pathway | PLOS Biology [journals.plos.org]

- 10. Retinoic acid represses CYP7A1 expression in human hepatocytes and HepG2 cells by FXR/RXR-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LITHOCHOLIC ACID FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pien-Tze-Huang alleviates lithocholic acid-induced cholestasis in mice by shaping bile acid-submetabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]

- 20. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

6-Oxolithocholic Acid and the Farnesoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR), also known as NR1H4, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a pivotal role in maintaining metabolic homeostasis.[1][2] Natural bile acids, such as chenodeoxycholic acid (CDCA), cholic acid (CA), deoxycholic acid (DCA), and lithocholic acid (LCA), are the endogenous ligands for FXR.[2][3] Upon activation by a ligand, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

The FXR Signaling Pathway

The activation of FXR triggers a complex signaling cascade that regulates multiple physiological processes. A primary function of FXR is the negative feedback regulation of bile acid synthesis. This is achieved through two main pathways:

-

The SHP-Mediated Pathway: In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][2] SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcription factors for cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.[2]

-

The FGF19-Mediated Pathway: In the intestine, FXR activation stimulates the synthesis and secretion of fibroblast growth factor 19 (FGF19; FGF15 in rodents).[2] FGF19 enters the portal circulation and acts on the FGF receptor 4 (FGFR4)/β-Klotho complex on hepatocytes to suppress CYP7A1 and CYP8B1 expression.[2]

Beyond bile acid homeostasis, FXR signaling influences lipid metabolism by regulating genes involved in triglyceride and cholesterol metabolism. It also plays a role in glucose metabolism and exerts anti-inflammatory and anti-fibrotic effects in the liver.[4]

Caption: FXR signaling in the enterohepatic system.

This compound and its Potential Interaction with FXR

This compound, also known as 3α-hydroxy-6-oxo-5β-cholan-24-oic acid, is a derivative of the secondary bile acid, lithocholic acid (LCA). While LCA itself is known to interact with FXR, exhibiting partial agonist and antagonist activities, there is a notable absence of specific studies characterizing the direct interaction of this compound with FXR.[5][6]

The introduction of a keto group at the 6-position of the steroid nucleus can significantly alter the molecule's shape, polarity, and ability to interact with the ligand-binding pocket of FXR. For instance, the addition of a 6α-ethyl group to chenodeoxycholic acid dramatically increases its potency as an FXR agonist, as seen with obeticholic acid (OCA).[3] Conversely, modifications can also lead to antagonistic properties.

Given that LCA can act as an FXR antagonist with an IC50 of approximately 1 µM in a co-activator association assay, it is plausible that this compound may also modulate FXR activity.[5] However, without direct experimental evidence, its specific effects—whether agonistic, antagonistic, or inactive—remain to be determined. Further research is necessary to elucidate the precise nature of this interaction.

Quantitative Data for Key FXR Ligands

To provide a context for the potential activity of this compound, the following table summarizes the quantitative data for well-characterized natural and synthetic FXR ligands.

| Compound | Type | Assay Type | EC50 / IC50 | Species | Reference |

| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | Reporter Assay | ~10-50 µM | Human | [2][3] |

| Lithocholic Acid (LCA) | Endogenous Partial Agonist/Antagonist | Co-activator Assay | IC50: ~1 µM | Human | [5] |

| Obeticholic Acid (OCA) | Synthetic Agonist | Transactivation Assay | ~100-600 nM | Human | [3] |

| GW4064 | Synthetic Agonist | Reporter Assay | ~65 nM | Human | [7] |

| (Z)-Guggulsterone | Antagonist | Not Specified | - | - | [8] |

| Tauro-β-muricholic Acid (T-β-MCA) | Antagonist | Co-activator Assay | IC50: 40 µM | - | [8] |

Experimental Protocols for Assessing FXR Interaction

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with FXR.

FXR Reporter Gene Assay

This cell-based assay is widely used to screen for FXR agonists and antagonists.

Principle: HEK293T or HepG2 cells are co-transfected with two plasmids: one expressing the full-length FXR protein and another containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a promoter with FXREs.[9] When an FXR agonist binds to the receptor, the FXR/RXR heterodimer activates the transcription of the reporter gene, leading to a measurable signal. Antagonists are identified by their ability to inhibit the signal induced by a known agonist.

Workflow:

Caption: Workflow for a typical FXR reporter gene assay.

Co-activator Recruitment Assay (e.g., FRET)

This in vitro assay measures the ligand-dependent interaction between FXR and a co-activator peptide.

Principle: Förster Resonance Energy Transfer (FRET) is a common method. The FXR ligand-binding domain (LBD) is fused to one fluorescent protein (e.g., a donor fluorophore), and a co-activator peptide (e.g., from SRC-1) is fused to another (e.g., an acceptor fluorophore). In the presence of an agonist, the FXR-LBD undergoes a conformational change that allows the co-activator peptide to bind. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

FXR Target Gene Expression Analysis

This method assesses the effect of a compound on the expression of known FXR target genes in a relevant cell line (e.g., HepG2) or in vivo.

Principle: Cells or animal models are treated with the test compound. RNA is then extracted, and the expression levels of FXR target genes such as SHP, BSEP (Bile Salt Export Pump), and OSTα/β (Organic Solute Transporter α/β) are quantified using quantitative real-time PCR (qRT-PCR) or RNA sequencing. An increase in the expression of these genes is indicative of FXR agonism.

Conclusion and Future Directions

The farnesoid X receptor is a well-established therapeutic target for a range of metabolic and liver diseases. While a substantial body of research has elucidated the interactions of various natural and synthetic bile acids with FXR, the specific role of this compound remains undefined. The structural similarity of this compound to lithocholic acid suggests it may possess FXR modulatory activity. Future research should focus on characterizing the binding affinity and functional activity of this compound at the FXR using the experimental protocols outlined in this guide. Such studies will be crucial in determining its potential as a novel therapeutic agent.

References

- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 5. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Oxolithocholic Acid in Vitamin D Receptor Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a well-established target for the hormonally active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). Beyond its classical role in calcium homeostasis, VDR is recognized as a xenobiotic sensor, notably activated by the secondary bile acid, lithocholic acid (LCA). This activation triggers a signaling cascade influencing the expression of genes involved in detoxification and metabolism. While extensive research has focused on LCA and its various derivatives, the specific role of 6-Oxolithocholic acid, a metabolite of LCA, in VDR activation remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of VDR activation by LCA and its analogs, providing a framework for investigating the potential activity of this compound. We will delve into the established signaling pathways, quantitative data from related compounds, and detailed experimental protocols relevant for assessing the VDR-modulating potential of novel ligands like this compound.

Introduction: The VDR-Bile Acid Axis

The Vitamin D Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating a diverse array of physiological processes, including calcium and phosphate (B84403) metabolism, immune function, and cellular proliferation and differentiation.[1] The discovery that lithocholic acid (LCA), a toxic secondary bile acid, can also function as a VDR agonist has unveiled a novel signaling pathway with significant implications for gut health and xenobiotic metabolism.[2]

LCA is produced from the primary bile acid chenodeoxycholic acid by the gut microbiota. Its activation of VDR leads to the induction of detoxification enzymes, such as cytochrome P450 3A4 (CYP3A4), which in turn metabolizes LCA, thereby mitigating its toxicity. This feedback loop highlights the critical role of the VDR-bile acid axis in maintaining intestinal homeostasis.

While the VDR agonistic properties of LCA and several of its derivatives, such as LCA acetate (B1210297) and LCA propionate, have been documented, there is a conspicuous absence of data regarding the interaction of this compound with VDR.[3] this compound is a metabolite of LCA and is known to possess high cytotoxicity, particularly towards hepatocytes.[4] Understanding its potential to activate or modulate VDR is crucial for a comprehensive understanding of bile acid signaling and its pathological implications.

This guide will provide a detailed overview of the known interactions of LCA and its derivatives with VDR, which can serve as a foundation for future studies on this compound.

VDR Activation by Lithocholic Acid and its Derivatives: A Quantitative Overview

The potency of VDR activation by various LCA analogs has been quantified in several studies, primarily through in vitro reporter gene assays. The data consistently demonstrates that modifications to the LCA structure can significantly impact its efficacy as a VDR agonist.

| Compound | Cell Line | Assay Type | EC50 / IC50 | Efficacy (relative to 1,25(OH)₂D₃) | Reference |

| Lithocholic Acid (LCA) | HEK293 | Transactivation Assay | Inactive at < 1 µM | - | [5] |

| LCA Acetate | - | Cotransfection Assay | 0.40 µM | ~30 times more effective than LCA | [6] |

| 3-keto LCA | - | Cotransfection Assay | 6.8 µM | Comparable to LCA | [6] |

| LCA Amide Derivative (Compound 6) | HEK293 | Transactivation Assay | 0.10 nM | As potent as 1,25(OH)₂D₃ | [5] |

| LCA Amide Derivative (Compound 7c) | HEK293 | Transactivation Assay | 0.081 nM | As potent as 1,25(OH)₂D₃ | [5] |

Note: The lack of data for this compound in this table highlights the current knowledge gap.

Signaling Pathways of VDR Activation by Lithocholic Acid

The activation of VDR by LCA initiates a cascade of molecular events culminating in the regulation of target gene expression. Two primary pathways have been elucidated: the classical genomic pathway and a more rapid, non-genomic pathway.

Classical Genomic Pathway

The canonical VDR signaling pathway involves the binding of the ligand to the VDR in the cytoplasm, leading to a conformational change in the receptor. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, LCA can also activate a rapid, non-genomic signaling cascade. This pathway is initiated at the plasma membrane and involves the activation of second messenger systems, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). These signaling events can lead to more immediate cellular responses and can also influence the genomic actions of VDR.

References

- 1. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithocholic acid derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lithocholic Acid Amides as Potent Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of complexes of vitamin D receptor ligand-binding domain with lithocholic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6-Oxolithocholic Acid and Pregnane X Receptor (PXR) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily (NR1I2), is a critical ligand-activated transcription factor predominantly expressed in the liver and intestines. It functions as a master sensor of a wide array of xenobiotics (foreign compounds such as drugs) and endobiotics (endogenous compounds). Upon activation, PXR orchestrates the expression of a vast network of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme, as well as transporters like MDR1 and OATP2. This coordinated response serves to detoxify and eliminate potentially harmful substances from the body.

Bile acids, the end products of cholesterol catabolism, are not only crucial for dietary lipid absorption but also act as complex signaling molecules. Secondary bile acids, formed by gut bacteria, can be cytotoxic at high concentrations. Lithocholic acid (LCA), a potent secondary bile acid, and its oxidized metabolites are known to interact with PXR. 6-Oxolithocholic acid (also known as 6-keto lithocholic acid) is a metabolite of LCA, formed by the action of CYP3A enzymes.[1] This guide provides an in-depth examination of the PXR signaling pathway and the established role of LCA and its metabolites as PXR activators, providing a framework for understanding the potential interaction of this compound with this critical regulatory hub.

The PXR Signaling Pathway

The canonical PXR signaling pathway is initiated by the binding of a ligand to the receptor's large, flexible ligand-binding domain (LBD) in the cytoplasm.[2] This event triggers a conformational change, leading to the dissociation of corepressor proteins. The activated PXR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This PXR-RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs), such as DR-3, DR-4, and ER-6, located in the promoter regions of target genes.[3] The final step is the recruitment of coactivator proteins, which initiates the transcription of genes encoding Phase I and Phase II metabolizing enzymes and Phase III transporters, effectively enhancing the clearance of the activating ligand and other substrates.[2]

Caption: Overview of the PXR signaling cascade from ligand binding to target gene induction.

Quantitative Data: Bile Acid Metabolites as PXR Ligands

Scientific literature has firmly established that the toxic secondary bile acid LCA and its metabolites are direct activators of PXR.[4][5][6][7] This interaction is a key component of a protective feedback loop, where the accumulation of toxic bile acids induces its own detoxification and clearance pathway.[8] Studies have shown that both LCA and its 3-keto metabolite (3-Oxolithocholic acid) bind to and activate human and mouse PXR.[4][9]

While this compound is a known metabolite of LCA,[1] specific quantitative data on its direct binding affinity (Ki) or activation potency (EC50) for PXR are not prominently available in the current body of peer-reviewed literature. This represents a significant knowledge gap and an opportunity for future research. For comparative purposes, the table below summarizes the available data for LCA and its well-characterized 3-keto metabolite.

| Compound | Receptor | Assay Type | Parameter | Value (µM) | Reference |

| Lithocholic Acid (LCA) | Human PXR | Competition Binding | IC50 | 9 | [4][9] |

| 3-Oxolithocholic Acid | Human PXR | Competition Binding | IC50 | 15 | [4][9] |

| Lithocholic Acid (LCA) | Mouse PXR | Reporter Gene Assay | - | Activator | [4] |

| 3-Oxolithocholic Acid | Mouse PXR | Reporter Gene Assay | - | Activator | [4] |

| Lithocholic Acid (LCA) | Human PXR | Reporter Gene Assay | - | Activator | [4][10] |

Experimental Protocols

Investigating the interaction between a compound like this compound and PXR involves a series of well-defined in vitro assays. These protocols are designed to confirm direct receptor binding, measure transcriptional activation, and quantify the downstream functional consequences, such as increased enzyme activity.

PXR Activation Reporter Gene Assay

This cell-based assay is the primary method for determining if a compound is a PXR agonist. It utilizes a host cell line (e.g., HepG2 human hepatoma cells) engineered to express PXR and a reporter gene (e.g., firefly luciferase) under the control of a PXR-responsive promoter, such as that from the CYP3A4 gene.

Detailed Methodology:

-

Cell Culture and Seeding: Stably transfected HepG2 cells are cultured in appropriate media. Cells are seeded into 96-well or 384-well white, clear-bottom plates at a predetermined density and allowed to attach for 4-24 hours.

-

Compound Treatment: A dilution series of the test compound (e.g., this compound) and a known PXR agonist (e.g., Rifampicin for human PXR) are prepared in the assay medium. The culture medium is removed from the cells and replaced with the medium containing the test compounds. Cells are incubated for 22-24 hours at 37°C and 5% CO2.

-

Cell Lysis and Reagent Addition: Following incubation, the treatment medium is discarded. A passive lysis buffer is added to each well to lyse the cells and release the cellular contents.

-

Luminometry: A luciferase assay reagent, containing the substrate luciferin, is added to each well. The plate is immediately read on a luminometer, which quantifies the light output produced by the luciferase enzyme.

-

Data Analysis: The relative light units (RLUs) are plotted against the compound concentration. A dose-response curve is fitted using non-linear regression to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the maximum fold induction relative to a vehicle control.

Caption: Step-by-step workflow for a PXR transcriptional activation reporter assay.

TR-FRET Ligand Binding Assay

This biochemical assay determines if a compound directly binds to the PXR ligand-binding domain (LBD) by competing with a known, fluorescently-labeled ligand. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for this purpose.

Detailed Methodology:

-

Reagent Preparation: All reagents are prepared in a specific assay buffer. This includes the test compound (this compound), a GST-tagged PXR-LBD, a Terbium (Tb)-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled PXR ligand (acceptor fluorophore).

-

Assay Plate Setup: The assay is performed in low-volume black plates (e.g., 384-well or 1536-well). Serial dilutions of the test compound are added to the wells.

-

Reagent Addition: A mixture of the PXR-LBD and the Tb-anti-GST antibody is added to all wells and incubated to allow for antibody-protein binding.

-

Competitive Binding: The fluorescein-labeled PXR ligand is added. In the absence of a competitor, the fluorescent ligand binds to the PXR-LBD, bringing the Tb-donor and fluorescein-acceptor into close proximity, resulting in a high FRET signal.

-

Incubation: The plate is incubated for a specified time (e.g., 1-4 hours) at room temperature to reach binding equilibrium.

-

Signal Detection: The plate is read on a TR-FRET-capable plate reader, which excites the Terbium donor and measures emission from both the donor and the acceptor.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. As the concentration of the test compound increases, it displaces the fluorescent ligand, decreasing the FRET signal. The data is plotted to generate a competition curve, from which the IC50 (concentration causing 50% inhibition of fluorescent ligand binding) can be determined.

Caption: Workflow for assessing direct PXR ligand binding via TR-FRET.

CYP3A4 Induction Assay in Primary Human Hepatocytes

This "gold standard" assay measures the functional outcome of PXR activation: an increase in the catalytic activity of its primary target gene, CYP3A4. It is performed using primary human hepatocytes, which most closely mimic the in vivo environment.

Detailed Methodology:

-

Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates (e.g., 48-well plates). They are allowed to form a monolayer over 24-48 hours.

-

Inducer Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound), a positive control (e.g., Rifampicin), and a vehicle control (e.g., 0.1% DMSO). The cells are treated daily for 48-72 hours to allow for sufficient enzyme expression.

-

Probe Substrate Incubation: After the induction period, the treatment medium is removed. The cells are washed and then incubated with a medium containing a specific CYP3A4 probe substrate (e.g., midazolam or testosterone) for a defined period (e.g., 30-60 minutes).

-

Sample Collection: At the end of the incubation, the medium (supernatant) is collected. The reaction is quenched by adding a solvent like acetonitrile, which also precipitates proteins.

-

Metabolite Quantification by LC-MS/MS: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific CYP3A4-mediated metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone).

-

Data Normalization and Analysis: The rate of metabolite formation is typically normalized to the amount of protein in each well. The fold induction of CYP3A4 activity is calculated by comparing the activity in compound-treated cells to that in vehicle-treated cells.

Caption: Workflow for measuring functional CYP3A4 induction in primary hepatocytes.

Conclusion

The Pregnane X Receptor is a central regulator in the detoxification of both xenobiotics and potentially harmful endogenous molecules, including secondary bile acids. The activation of PXR by lithocholic acid and its 3-keto metabolite is a well-documented protective mechanism against cholestatic liver injury.[4][11] This signaling axis leads to the coordinated upregulation of metabolic enzymes and transporters that facilitate the hydroxylation, conjugation, and ultimate elimination of these toxic compounds.

As a direct metabolite of LCA, this compound is positioned within this critical biological pathway. While its precise role as a direct PXR agonist remains to be quantitatively defined, the established activity of structurally similar oxidized bile acids strongly suggests its potential involvement. The experimental protocols detailed in this guide provide a robust framework for elucidating the specific interaction between this compound and PXR. Such investigations are vital for drug development professionals seeking to understand off-target effects and for researchers aiming to fully unravel the complex interplay between bile acid homeostasis and xenobiotic metabolism. Defining the activity of this compound will fill a key gap in our understanding and may reveal new insights into the treatment of cholestatic liver diseases.

References

- 1. 6-keto Lithocholic Acid - Bile Acids - CAT N°: 35373 [bertin-bioreagent.com]

- 2. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of pregnane-X receptor target genes and coactivator and corepressor binding to promoter elements in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An essential role for nuclear receptors SXR/PXR in detoxification of cholestatic bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PXR: a xenobiotic receptor of diverse function implicated in pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

TGR5 Receptor Activation by 6-Oxolithocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. As a cell surface receptor for bile acids, TGR5 activation triggers a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is pivotal in regulating diverse physiological processes, including energy metabolism, glucose homeostasis, and inflammatory responses.

This technical guide focuses on the activation of TGR5 by 6-Oxolithocholic acid (6-O-LCA), a derivative of the secondary bile acid, lithocholic acid (LCA). While extensive research has been conducted on the TGR5 agonistic properties of various bile acids, specific quantitative data on the potency and efficacy of 6-O-LCA are not widely available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the established TGR5 signaling pathway, detailed experimental protocols to assess agonist activity, and comparative data for well-characterized TGR5 agonists to serve as a foundational resource for researchers investigating the potential of 6-O-LCA and other novel compounds.

Quantitative Data on TGR5 Agonists

While specific EC50 or Ki values for this compound are not readily found in the current body of scientific literature, the following table summarizes the potency of its parent compound, lithocholic acid, and other key bile acids and synthetic agonists that activate TGR5. This data is crucial for comparative analysis and for establishing a baseline for the expected activity of novel derivatives.

| Agonist | Agonist Type | Cell Line | Assay Type | EC50 (µM) | Citation(s) |

| Lithocholic Acid (LCA) | Endogenous Bile Acid | CHO-K1 | cAMP Production | 0.53 | [1] |

| Deoxycholic Acid (DCA) | Endogenous Bile Acid | HEK293 | cAMP Production | 1.0 | [1] |

| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | HEK293 | cAMP Production | 4.4 | [1] |

| Cholic Acid (CA) | Endogenous Bile Acid | HEK293 | cAMP Production | 7.7 | [1] |

| INT-777 | Semisynthetic Agonist | CHO-K1 | cAMP Production | 0.28 | [2] |

| Oleanolic Acid | Natural Triterpenoid | HEK293 | Reporter Assay | ~1.0 |

TGR5 Signaling Pathway

Activation of TGR5 by an agonist such as a bile acid initiates a well-defined signaling cascade. The receptor couples to the heterotrimeric G protein Gαs, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Furthermore, TGR5 activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.

TGR5 signaling cascade upon agonist binding.

Experimental Protocols

The following protocols provide detailed methodologies for quantifying the activation of TGR5 by a test compound like this compound.

Intracellular cAMP Measurement Assay

This assay is a primary method to determine the agonistic activity of a compound on TGR5, which is a Gαs-coupled receptor.

a. Experimental Workflow

Workflow for cAMP measurement assay.

b. Detailed Methodology

-

Cell Culture:

-

Culture HEK293 cells stably expressing human TGR5 (HEK293-TGR5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Plating:

-

Trypsinize and resuspend the cells in a complete medium.

-

Seed the cells into a white, 96-well, solid-bottom plate at a density of 20,000-40,000 cells per well.

-

Incubate the plate for 24 hours at 37°C.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in serum-free DMEM or a suitable assay buffer to create a range of concentrations for the dose-response curve. Also, prepare solutions for a positive control (e.g., 10 µM Forskolin or a known TGR5 agonist like LCA) and a vehicle control (DMSO).

-

-

Assay Procedure:

-

Carefully aspirate the culture medium from the wells.

-

(Optional) Wash the cells once with phosphate-buffered saline (PBS).

-

Add 50 µL of stimulation buffer (e.g., serum-free DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX) to each well and incubate for 15 minutes at 37°C.

-

Add 50 µL of the diluted 6-O-LCA, positive control, or vehicle control to the respective wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or a cAMP ELISA kit) following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured signal (e.g., HTRF ratio or absorbance) against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the TGR5 signaling pathway.

a. Experimental Workflow

Workflow for ERK phosphorylation assay.

b. Detailed Methodology (using In-Cell Western)

-

Cell Culture and Plating:

-

Follow the same procedure as for the cAMP assay to culture and plate HEK293-TGR5 cells in a 96-well plate.

-

-

Cell Starvation and Treatment:

-

After 24 hours of incubation, aspirate the culture medium.

-

Wash the cells with serum-free DMEM.

-

Add 100 µL of serum-free DMEM to each well and incubate for 4-12 hours at 37°C to reduce basal ERK phosphorylation.

-

Prepare serial dilutions of 6-O-LCA and controls as described for the cAMP assay.

-

Add the compounds to the respective wells and incubate for 5-15 minutes at 37°C.

-

-

Cell Fixation and Permeabilization:

-

Aspirate the medium and add 150 µL of 4% paraformaldehyde in PBS to each well.

-

Incubate for 20 minutes at room temperature.

-

Wash the wells three times with PBS containing 0.1% Triton X-100.

-

Add 150 µL of permeabilization buffer (PBS with 0.1% Triton X-100) and incubate for 20 minutes at room temperature.

-

-

Immunostaining:

-

Wash the wells three times with PBS.

-

Block non-specific binding by adding 150 µL of a blocking buffer (e.g., Odyssey Blocking Buffer) and incubating for 1.5 hours at room temperature.

-

Dilute the primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in the blocking buffer.

-

Aspirate the blocking buffer and add the primary antibody solution to the wells.

-

Incubate overnight at 4°C.

-

Wash the wells four times with PBS containing 0.1% Tween 20.

-

Dilute the fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) in the blocking buffer.

-

Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

-

Wash the wells four times with PBS containing 0.1% Tween 20.

-

-

Image Acquisition and Analysis:

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both p-ERK and total ERK in each well.

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized signal against the agonist concentration and determine the EC50 value.

-

Conclusion

While this compound remains a less-explored derivative of lithocholic acid in the context of TGR5 activation, the established signaling pathways and robust experimental protocols detailed in this guide provide a solid framework for its characterization. Researchers can leverage the provided methodologies to determine the potency and efficacy of 6-O-LCA and other novel compounds, thereby contributing to the growing understanding of TGR5 pharmacology and its potential for therapeutic intervention in metabolic and inflammatory diseases. The comparative data for known TGR5 agonists will serve as a valuable benchmark for these investigations. Future studies are warranted to elucidate the specific interaction of 6-O-LCA with TGR5 and its downstream functional consequences.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Effects and Cytotoxicity of 6-Oxolithocholic Acid

Introduction

This compound (6-oxo-LCA) is a secondary bile acid, a metabolic derivative of lithocholic acid (LCA).[1] In the enterohepatic circulation, primary bile acids are metabolized by gut microbiota into secondary bile acids like LCA.[1] Upon reabsorption and return to the liver, LCA can undergo further enzymatic modification, including oxidation by CYP3A4 enzymes to form 6-oxo-LCA.[1] As a member of the hydrophobic class of bile acids, which are known for their cytotoxic potential, understanding the cellular and molecular interactions of 6-oxo-LCA is critical for toxicology, drug development, and research into enterohepatic diseases.[2][3]

This technical guide provides a comprehensive overview of the known and inferred cellular effects and cytotoxicity of this compound, drawing on data from its parent compound, LCA, and the general mechanisms of hydrophobic bile acids. It details receptor interactions, signaling pathways, mechanisms of cell death, and the experimental protocols used to assess these effects.

Cellular Effects and Signaling Pathways

Bile acids are not merely detergents for lipid digestion; they are potent signaling molecules that interact with specific cellular receptors to regulate gene expression and metabolic pathways.[4][5][6] The effects of 6-oxo-LCA are largely mediated through these same receptors.

Key Receptor Interactions

-

Farnesoid X Receptor (FXR): FXR (NR1H4) is a nuclear receptor highly expressed in the liver and intestine that acts as a primary sensor for bile acids.[7][8] Activation of FXR by bile acids like chenodeoxycholic acid (CDCA) initiates a negative feedback loop that suppresses bile acid synthesis by inhibiting the CYP7A1 gene.[7][8] Conversely, the parent compound lithocholic acid (LCA) is known to be an FXR antagonist.[9] This antagonist activity can down-regulate the expression of the Bile Salt Export Pump (BSEP), a transporter crucial for eliminating bile acids from hepatocytes.[9] This inhibition of bile acid efflux is a key mechanism contributing to cholestatic liver injury.[9]

-